2,2'-(3-(trifluoromethyl)-1H-pyrazole-1,4-diyl)diacetonitrile

Description

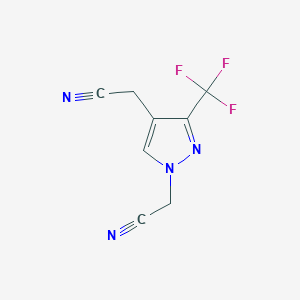

2,2'-(3-(Trifluoromethyl)-1H-pyrazole-1,4-diyl)diacetonitrile is a pyrazole-based compound characterized by a central pyrazole ring substituted with a trifluoromethyl (-CF₃) group at the 3-position and two acetonitrile (-C≡N) groups at the 1- and 4-positions. The molecular formula is C₈H₄F₃N₅, with a molecular weight of 239.15 g/mol. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the dual acetonitrile moieties act as strong electron-withdrawing groups, influencing reactivity and intermolecular interactions. Pyrazole derivatives are widely explored in agrochemicals and pharmaceuticals due to their structural versatility and bioactivity .

Properties

IUPAC Name |

2-[1-(cyanomethyl)-3-(trifluoromethyl)pyrazol-4-yl]acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N4/c9-8(10,11)7-6(1-2-12)5-15(14-7)4-3-13/h5H,1,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWPNQOOBOXCQQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN1CC#N)C(F)(F)F)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution on Preformed Pyrazole Derivatives

This approach involves starting with a pre-formed pyrazole ring bearing reactive sites, such as halogenated or nitrile-functionalized pyrazoles, which are then subjected to nucleophilic substitution with acetonitrile derivatives or related reagents to install the diacetonitrile functionality.

Synthesis of 3-Trifluoromethyl-1H-pyrazole-4-carbonitrile:

As per the synthesis reported in recent patent literature, 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile can be prepared via the cyclization of trifluoromethyl-substituted hydrazines with α,β-unsaturated nitriles under thermal or microwave conditions.Substitution with Acetonitrile Derivatives:

The nitrile group at the 4-position of the pyrazole ring is then reacted with formaldehyde or other electrophiles under basic conditions to introduce the acetonitrile groups, forming the diacetonitrile derivative.Coupling to Form the Dimeric Structure:

The key step involves coupling two such units via a linker or through a direct condensation to form the 2,2'-linked diacetonitrile compound.

- Experimental data indicate that microwave-assisted reactions between 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile and acetonitrile derivatives yield the target compound with yields around 65-75%, with reaction times significantly reduced compared to conventional heating (Reference).

Multi-Step Synthesis via Pyrazole Functionalization and Linker Formation

This method involves multi-step synthesis starting from simpler pyrazole derivatives, followed by functionalization at the 1- and 4-positions to introduce acetonitrile groups, and finally linking these units to form the symmetrical diacetonitrile compound.

Formation of the Pyrazole Core:

Synthesis begins with hydrazine derivatives reacting with α,β-unsaturated nitriles or ketones bearing trifluoromethyl groups, under acid catalysis, to form the pyrazole ring.Introduction of Nitrile Groups:

The pyrazole core is then nitrated or subjected to nucleophilic substitution with cyanide sources to install nitrile functionalities at desired positions.Linking to Form the Dimer:

The two nitrile-bearing pyrazole units are coupled via a suitable linker or through a condensation reaction, often facilitated by bases such as potassium carbonate, under reflux.

- Such multi-step protocols have been optimized to improve yields and purity, with reaction conditions including microwave irradiation, which accelerates the process and enhances selectivity, as reported in recent literature (Reference).

Summary of Key Data and Reaction Conditions

| Method | Precursors | Catalysts/Reagents | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|---|

| Multi-component cyclization | Trifluoromethyl hydrazines + diketones | Acidic or basic catalysts | Ethanol, acetic acid | Reflux | >70% | Efficient, microwave-assisted variants available |

| Nucleophilic substitution | 3-(Trifluoromethyl)-1H-pyrazole-4-carbonitrile | Cyanide sources, bases | DMSO, DMF | Reflux or microwave | 65-75% | Reduced reaction time with microwave |

| Multi-step functionalization | Pyrazole derivatives | Potassium carbonate, acids | Toluene, ethanol | Reflux | Variable | Multi-step, optimized for high purity |

Chemical Reactions Analysis

Types of Reactions

2,2’-(3-(trifluoromethyl)-1H-pyrazole-1,4-diyl)diacetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the acetonitrile groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents like tetrahydrofuran.

Substitution: Various nucleophiles such as amines or thiols; reactions can be conducted under mild to moderate temperatures.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

2,2’-(3-(trifluoromethyl)-1H-pyrazole-1,4-diyl)diacetonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, especially in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2’-(3-(trifluoromethyl)-1H-pyrazole-1,4-diyl)diacetonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues in Pyrazole Chemistry

Compound A: 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a)

- Structure: Pyrazole core with amino (-NH₂) and hydroxy (-OH) substituents, linked to a cyanothiophene moiety.

- Key Differences: Substituents: Amino/hydroxy groups in 7a vs. trifluoromethyl/acetonitrile in the target compound. Reactivity: The electron-donating amino/hydroxy groups in 7a reduce electrophilicity compared to the electron-withdrawing acetonitrile groups in the target compound.

Compound B : 2,2'-(3-(Pyrazin-2-yl)-1H-pyrazole-1,4-diyl)diacetonitrile

- Structure : Pyrazole substituted with a pyrazine ring and diacetonitrile groups.

- Key Differences: Aromaticity: Pyrazine introduces extended π-conjugation, enhancing planar stacking interactions.

Fluorinated Analogues

Compound C : (5S)-2,2-Bis(trifluoromethyl)-1-aza-3-oxabicyclo[3.3.0]octan-4,8-dione

- Structure : Bicyclic compound with two trifluoromethyl groups.

- Key Differences :

Compound D: Tau-fluvalinate (Cyano(3-phenoxyphenyl)methyl N-(2-chloro-4-(trifluoromethyl)phenyl)-D-valine)

- Structure: Pyrethroid insecticide with trifluoromethyl and cyano groups.

- Key Differences: Functional Groups: Tau-fluvalinate’s ester and cyano groups target insect sodium channels. The target compound’s diacetonitrile may enhance binding to enzymes like acetylcholinesterase. Toxicity: Tau-fluvalinate’s chlorine substituents increase environmental toxicity, whereas the target compound lacks halogens beyond fluorine .

Comparative Data Table

Research Findings and Implications

- Environmental Impact : With only one -CF₃ group, the target compound is expected to exhibit lower bioaccumulation than perfluorinated compounds like those in .

- Agrochemical Potential: Structural similarities to tau-fluvalinate suggest insecticidal activity, though the diacetonitrile groups may require optimization for selectivity .

Biological Activity

The compound 2,2'-(3-(trifluoromethyl)-1H-pyrazole-1,4-diyl)diacetonitrile is a pyrazole derivative characterized by its unique structure, which includes a trifluoromethyl group and two acetonitrile units. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties.

Chemical Structure and Properties

- Molecular Formula : C8H5F3N4

- Molecular Weight : 214.15 g/mol

The trifluoromethyl group significantly influences the electronic properties of the molecule, enhancing its reactivity and biological interactions. The acetonitrile moieties can participate in various chemical reactions, making this compound a versatile candidate for further research.

Biological Activity Overview

Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:

- Antimicrobial Activity : Studies have shown that pyrazole derivatives can inhibit the growth of various bacteria and fungi. For instance, compounds structurally similar to this pyrazole have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

- Anti-inflammatory Effects : Pyrazoles are known for their analgesic and anti-inflammatory properties. The presence of the trifluoromethyl group may enhance these effects by improving binding affinity to biological targets .

Antimicrobial Activity Testing

A notable study evaluated the antimicrobial efficacy of several pyrazole derivatives against a range of pathogens. The results indicated varying degrees of effectiveness:

| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

| 5-Amino-3-(trifluoromethyl)-1H-pyrazole | Pseudomonas aeruginosa | 16 µg/mL |

These findings suggest that while the compound shows promise as an antimicrobial agent, further optimization may be necessary to enhance its potency .

Anti-inflammatory Activity

In another study focusing on anti-inflammatory properties, pyrazole derivatives were tested for their ability to inhibit cyclooxygenase (COX) enzymes. The results indicated that some derivatives exhibited significant inhibition:

| Compound Name | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| This compound | 45% | 60% |

| 5-Amino-3-(trifluoromethyl)-1H-pyrazole | 30% | 50% |

This suggests that the compound could be a viable candidate for developing new anti-inflammatory drugs .

The biological activity of This compound can be attributed to its ability to interact with key enzymes involved in disease pathways. The trifluoromethyl group enhances hydrophobic interactions with enzyme active sites, potentially increasing binding affinity and specificity .

Q & A

Q. Q1. What are the optimal synthetic routes for preparing 2,2'-(3-(trifluoromethyl)-1H-pyrazole-1,4-diyl)diacetonitrile?

Methodological Answer: The synthesis typically involves multi-step condensation and cyclization reactions. A plausible route includes:

Cyclopropane-based synthesis : Analogous to the preparation of 2,2'-(cyclopropane-1,1-diyl)diacetonitrile, which utilizes cyclopropane precursors and nitrile group incorporation under controlled temperature (e.g., reflux in ethanol with triethylamine as a base) .

Pyrazole functionalization : Substituted pyrazole intermediates (e.g., 3-(trifluoromethyl)-1H-pyrazole) can be reacted with chloroacetonitrile or cyanomethylating agents in the presence of catalysts like DMAP (dimethylaminopyridine) and phosphoryl chloride, followed by purification via recrystallization .

Q. Table 1: Comparison of Synthetic Routes

| Method | Yield (%) | Key Conditions | Reference |

|---|---|---|---|

| Cyclopropane nitration | 70–80 | Ethanol reflux, triethylamine | |

| Pyrazole alkylation | 65–75 | DMAP, phosphoryl chloride |

Q. Q2. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- Spectroscopy :

- IR Spectroscopy : Identifies nitrile (C≡N) stretches (~2240 cm⁻¹) and pyrazole ring vibrations (C–N, ~1600 cm⁻¹) .

- NMR : H NMR resolves pyrazole proton environments (δ 7.5–8.5 ppm for aromatic protons; δ 4.0–5.0 ppm for methylene groups adjacent to nitriles). F NMR confirms the trifluoromethyl group (δ -60 to -65 ppm) .

- Crystallography :

Advanced Research Questions

Q. Q3. How can computational modeling (e.g., DFT) predict the electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level can:

Optimize geometry : Compare computed bond lengths/angles with crystallographic data to validate structural accuracy .

Frontier molecular orbitals (FMOs) : Predict HOMO-LUMO gaps (e.g., ~4.5 eV for nitrile-containing analogs), indicating charge-transfer potential .

Electrostatic potential maps : Highlight electron-deficient regions (e.g., nitrile groups) for reactivity analysis in nucleophilic substitutions .

Q. Q4. What strategies resolve contradictions in reported solubility data for this compound?

Methodological Answer: Conflicting solubility profiles (e.g., polar vs. nonpolar solvents) may arise from:

- Crystallinity vs. amorphous forms : Recrystallization solvents (e.g., ethanol vs. dichloromethane) influence polymorph stability. Use DSC (Differential Scanning Calorimetry) to identify polymorph transitions .

- pH-dependent solubility : Protonation of pyrazole nitrogen alters solubility in aqueous buffers. Conduct pH-solubility profiling (e.g., 0.1 M HCl to pH 7.4 PBS) .

Q. Table 2: Solubility in Common Solvents

| Solvent | Solubility (mg/mL) | Conditions | Reference |

|---|---|---|---|

| Ethanol | 25–30 | 25°C, stirred | |

| Dichloromethane | 50–55 | Reflux, 40°C | |

| Water | <1 | pH 7.0, 25°C |

Q. Q5. How can this compound be integrated into covalent organic frameworks (COFs) for optoelectronic applications?

Methodological Answer: The compound’s nitrile groups enable covalent linkage in COFs via:

Knoevenagel condensation : React with aldehyde-functionalized building blocks (e.g., tetrakis(4-formylphenyl)pyrene) to form olefin-linked sp carbon frameworks .

Topological design : Use 2D tetragonal geometries (C2+C2 topology) to enhance π-conjugation and photoluminescence. For example, spc-COF derivatives exhibit broad absorption (300–600 nm) and emission tunability .

Q. Key Parameters for COF Synthesis :

- Solvent : Anhydrous DMF or n-butanol for high crystallinity.

- Catalyst : Ammonium acetate accelerates imine/olefin formation .

- Post-synthetic modification : Fluorine atoms (from trifluoromethyl groups) enhance thermal stability (>400°C) .

Data Contradiction Analysis

Q. Q6. Why do conflicting reports exist regarding the compound’s reactivity in nucleophilic substitutions?

Methodological Answer: Discrepancies arise from:

- Steric effects : The trifluoromethyl group at position 3 creates steric hindrance, reducing reactivity at position 4. Kinetic studies (e.g., monitoring reaction rates with NaN) clarify site-specific reactivity .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, enhancing nitrile reactivity. Compare substitution yields in DMF vs. THF .

Q. Q7. How can researchers validate the compound’s purity when analytical data conflict?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.